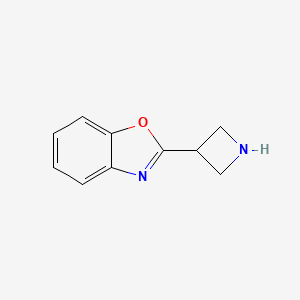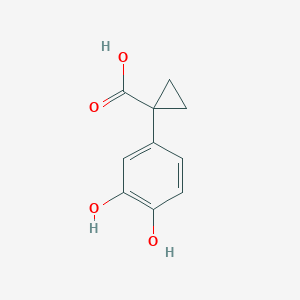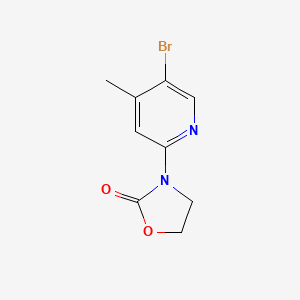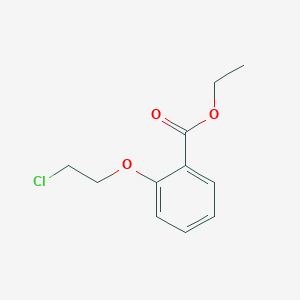
Hexane, 1-bromo-6-(2-propyn-1-yloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexane, 1-bromo-6-(2-propyn-1-yloxy)- is an organic compound with the molecular formula C9H15BrO It is a brominated alkyl ether, characterized by the presence of a bromine atom attached to a hexane chain, which is further connected to a propynyl group via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexane, 1-bromo-6-(2-propyn-1-yloxy)- can be synthesized through a multi-step process involving the following key steps:
Alkylation Reaction: The initial step involves the reaction of 6-bromohexanol with propargyl bromide in the presence of a base such as potassium carbonate. This reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for Hexane, 1-bromo-6-(2-propyn-1-yloxy)- are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
Hexane, 1-bromo-6-(2-propyn-1-yloxy)- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation: The propynyl group can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: The alkyne moiety can be reduced to form alkanes or alkenes using hydrogenation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for hydrogenation reactions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Reduction: Products include alkanes and alkenes.
Scientific Research Applications
Hexane, 1-bromo-6-(2-propyn-1-yloxy)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of bioactive compounds and probes for biological studies.
Medicine: It is investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hexane, 1-bromo-6-(2-propyn-1-yloxy)- involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new carbon-heteroatom bonds. The propynyl group can participate in cycloaddition reactions, forming various cyclic structures. Additionally, the compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Comparison with Similar Compounds
Similar Compounds
1,6-Bis(prop-2-yn-1-yloxy)hexane: This compound has two propynyl groups attached to a hexane chain, making it more reactive in cycloaddition reactions.
1-Bromo-3-(prop-2-yn-1-yloxy)benzene: This compound has a similar structure but with a benzene ring instead of a hexane chain, affecting its reactivity and applications.
Uniqueness
Hexane, 1-bromo-6-(2-propyn-1-yloxy)- is unique due to its specific combination of a bromine atom, a hexane chain, and a propynyl group. This structure provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
CAS No. |
102294-00-8 |
|---|---|
Molecular Formula |
C9H15BrO |
Molecular Weight |
219.12 g/mol |
IUPAC Name |
1-bromo-6-prop-2-ynoxyhexane |
InChI |
InChI=1S/C9H15BrO/c1-2-8-11-9-6-4-3-5-7-10/h1H,3-9H2 |
InChI Key |
YGROVCQXORGMMC-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCCCCCBr |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromo-1-[(3-fluorophenyl)methyl]-1H-indole-2,3-dione](/img/structure/B8657555.png)
![2-Propenamide, N-[3-[[5-fluoro-2-[[4-(2-hydroxyethoxy)phenyl]amino]-4-pyrimidinyl]amino]phenyl]-](/img/structure/B8657558.png)






![5-chloro-2-[(4-nitrophenyl)methylsulfanyl]aniline](/img/structure/B8657616.png)


